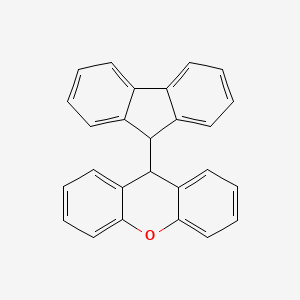
9-(9H-Fluoren-9-YL)-9H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(9H-Fluoren-9-YL)-9H-xanthene is an organic compound that belongs to the class of xanthene derivatives It is characterized by a unique structure that combines the fluorenyl and xanthene moieties, making it an interesting subject for various scientific studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9H-Fluoren-9-YL)-9H-xanthene typically involves the reaction of fluorenyl derivatives with xanthene under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where fluorenyl chloride reacts with xanthene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
9-(9H-Fluoren-9-YL)-9H-xanthene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated fluorenes and xanthenes.
Wissenschaftliche Forschungsanwendungen
9-(9H-Fluoren-9-YL)-9H-xanthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices due to its excellent electronic properties
Wirkmechanismus
The mechanism of action of 9-(9H-Fluoren-9-YL)-9H-xanthene involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a fluorescent probe by binding to target molecules and emitting light upon excitation. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing their activity and providing valuable insights into biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Fluoren-9-one: A closely related compound with similar structural features but different chemical properties and applications.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis and have distinct functional groups compared to 9-(9H-Fluoren-9-YL)-9H-xanthene.
9-(Trimethylsilyl)fluorene: Another derivative with unique properties, often used in organic synthesis and material science.
Uniqueness
This compound stands out due to its combined fluorenyl and xanthene moieties, which impart unique photophysical and electronic properties. This makes it particularly valuable in applications requiring high-performance materials, such as organic electronics and photonics .
Eigenschaften
CAS-Nummer |
88799-10-4 |
|---|---|
Molekularformel |
C26H18O |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
9-(9H-fluoren-9-yl)-9H-xanthene |
InChI |
InChI=1S/C26H18O/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)25(19)26-21-13-5-7-15-23(21)27-24-16-8-6-14-22(24)26/h1-16,25-26H |
InChI-Schlüssel |
UIGXNIZCXSGQSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















